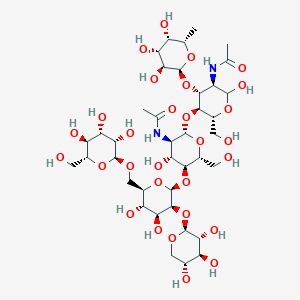

Carbohydrate moiety of bromelain

Descripción

Overview of Ananas comosus (Pineapple) as a Source of Glycoproteins

The pineapple plant, Ananas comosus, is a well-known source of a variety of valuable biomolecules, including a group of enzymes collectively known as bromelain (B1164189). uniprot.orgnih.gov Crude bromelain is a complex mixture containing several components, including cysteine endopeptidases, phosphatases, peroxidases, and glycoproteins. nih.gov Both the stem and the fruit of the pineapple produce bromelain, which is a glycosylated monomeric single protein. nih.gov The pineapple plant, therefore, serves as a natural factory for the production of these important glycoproteins, with the stem and fruit yielding high concentrations of bromelain. nih.govnih.gov The by-products of pineapple processing, such as the core, peel, and crown, are also rich sources of these enzymes. nih.govnih.govnih.gov

Historical Context of Research on the Carbohydrate Moiety of Bromelain

The fact that stem bromelain is a glycoprotein (B1211001), a protein adorned with a carbohydrate prosthetic group as a single, distinct moiety, was established in the mid-20th century. acs.org Early research efforts focused on elucidating the composition and structure of this carbohydrate portion. Seminal work published in 1970 provided the first detailed analysis of the carbohydrate moiety of stem bromelain, identifying its constituent monosaccharides and proposing an initial structural arrangement. nih.govcapes.gov.brscispace.com These early studies, which involved techniques like periodate (B1199274) oxidation and enzymatic digestion, laid the groundwork for a more complete understanding of this complex glycan. exlibrisgroup.comacs.orgscispace.com Subsequent research, benefiting from advancements in analytical techniques, has further refined our knowledge of the precise structure and conformation of the bromelain glycan. acs.orgacs.org

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-5-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46)/t9-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-,29-,30+,31+,32+,33-,34?,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMLVGNWZDHBRA-UFAVQCRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66N2O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Glycan Characterization of Bromelain

Primary Structure Determination of Asparagine-Linked Oligosaccharides in Bromelain (B1164189)

The principal oligosaccharide found on stem bromelain is a unique N-glycan attached to an asparagine residue of the polypeptide chain. nih.govnih.govuniprot.org N-linked glycosylation typically occurs at a specific consensus sequence of Asn-X-Ser/Thr, where the glycan attaches to the asparagine (Asn) residue. sigmaaldrich.comnih.gov

The predominant glycan structure linked to asparagine in stem bromelain has been identified as a complex oligosaccharide. nih.govnih.gov This structure is characterized by a core pentasaccharide, Man3GlcNAc2, which is common to many N-linked glycans. sigmaaldrich.com However, the bromelain glycan possesses distinctive features, namely the presence of xylose and fucose residues attached to the core. The definitive core structure is Manα1-6(Xylβ1-2)Manβ1-4GlcNAcβ1-4(Fucα1-3)GlcNAc. nih.govnih.gov This structure consists of a mannose, a xylose, a fucose, and two N-acetylglucosamine units, covalently linked to an asparagine residue of the protein.

Detailed analysis has revealed the precise arrangement and linkages of the monosaccharide units. nih.gov The core is a chitobiose unit (GlcNAcβ1-4GlcNAc) linked to the asparagine residue. nih.gov A fucose residue is attached to the proximal GlcNAc at the C-3 position (α1-3 linkage). nih.govnih.gov The subsequent mannose residue is substituted at the C-2 position with a xylose residue (β1-2 linkage) and at the C-4 position it links to the chitobiose core. nih.gov This mannose is then linked to another mannose residue via a β1-4 linkage. Finally, a terminal mannose is attached to this mannose via an α1-6 linkage. nih.govnih.gov This intricate branching pattern is a hallmark of plant-derived N-glycans.

| Monosaccharide Unit | Linkage | Attached To |

|---|---|---|

| α-L-Fucose (Fuc) | α1-3 | Proximal N-acetylglucosamine (GlcNAc) |

| β-D-Xylose (Xyl) | β1-2 | β-D-Mannose (Man) |

| β-D-Mannose (Man) | β1-4 | N-acetylglucosamine (GlcNAc) |

| α-D-Mannose (Man) | α1-6 | β-D-Mannose (Man) |

| N-acetylglucosamine (GlcNAc) | β1-4 | N-acetylglucosamine (GlcNAc) |

| N-acetylglucosamine (GlcNAc) | β1-N | Asparagine (Asn) |

Advanced Spectroscopic and Chromatographic Methodologies for Glycan Profiling

A variety of advanced analytical techniques are employed to determine the complex three-dimensional structure and dynamic behavior of bromelain's carbohydrate moiety. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful, non-invasive tool for detailed structural characterization in solution. bohrium.comnih.gov

NMR spectroscopy provides unparalleled insight into the conformation of glycans. nih.govbohrium.commarioschubert.ch By analyzing the chemical shifts and coupling constants of atomic nuclei, researchers can deduce the three-dimensional arrangement of the carbohydrate chains. nih.gov For the bromelain glycopeptide, both 1H and 13C-NMR assignments have been crucial in developing a conformational model. nih.gov These studies show that the rotamer population around the C-5–C-6 bond of the β-Mannose is predominantly restricted. nih.gov

To overcome the complexity and signal overlap in one-dimensional NMR spectra of glycans, two-dimensional (2D) NMR techniques are essential. d-nb.infonih.gov Homonuclear Hartmann-Hahn (HOHAHA) spectroscopy, also known as Total Correlation Spectroscopy (TOCSY), is used to identify all protons within a given monosaccharide's spin system. nih.govresearchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space interactions between protons that are close to each other (typically within 4-5 angstroms), which is critical for determining the sequence of monosaccharides and the conformation around the glycosidic linkages. nih.govyoutube.com For the bromelain glycan, HOHAHA and NOESY experiments were used to determine proton chemical shifts and obtain data on interproton distances, forming the basis for conformational modeling. nih.govnih.gov

| Glycosidic Linkage | Observed Mobility | Technique/Observation |

|---|---|---|

| Manα1-6Man | Flexible; mobility reduced in intact glycoprotein (B1211001) compared to glycopeptide. nih.govnih.gov | NOESY and Molecular Dynamics Simulations. nih.gov |

| Fucα1-3GlcNAc | Flexible; mobility reduced in intact glycoprotein compared to glycopeptide. nih.govnih.gov | NOESY and Molecular Dynamics Simulations. nih.gov |

| Xylβ1-2Man | Relatively rigid. nih.gov Mobility is an exception, not being significantly reduced in the glycoprotein. nih.gov | NOESY and Molecular Dynamics Simulations. nih.gov |

| Manβ1-4GlcNAc | Part of the relatively rigid core structure. nih.gov | NOESY and Molecular Dynamics Simulations. nih.gov |

| GlcNAcβ1-4GlcNAc | Part of the relatively rigid core structure. nih.gov | NOESY and Molecular Dynamics Simulations. nih.gov |

Mass Spectrometry (MS)-Based Approaches for Glycan Characterization

Mass spectrometry (MS) has become an indispensable tool for the detailed structural analysis of glycoproteins and their associated glycans. nih.gov Its high sensitivity and specificity allow for the determination of molecular weights, the elucidation of glycan structures, and the identification of glycosylation sites. youtube.com Various MS techniques are employed to characterize the complex carbohydrate structures of bromelain.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for the analysis of biomolecules, including glycans. nih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. azolifesciences.com The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight determination. researchgate.net

For glycan analysis, MALDI-TOF MS provides a rapid and high-throughput method for profiling the glycan patterns of glycoproteins like bromelain. nih.gov After the glycans are released from the protein, they can be analyzed to determine the composition and relative abundance of the different glycan structures present. researchgate.net This technique is particularly useful for observing the heterogeneity of glycosylation. To enhance the ionization efficiency of neutral glycans, they are often derivatized, for instance, through permethylation or by using charge-carrying reagents. nih.govnih.gov

A typical MALDI-TOF MS analysis of N-glycans released from a glycoprotein would reveal a spectrum of peaks, with each peak corresponding to a specific glycan composition. The masses of these peaks can be used to deduce the number and type of monosaccharide residues (e.g., hexose (B10828440), N-acetylhexosamine, fucose, xylose) in each glycan chain.

Table 1: Representative Theoretical Masses of Bromelain Glycan Components for MALDI-TOF MS Analysis

| Glycan Component | Monosaccharide Composition | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Core Pentasaccharide | Man₃GlcNAc₂ | 892.317 |

| Fucosylated Core | Man₃GlcNAc₂Fuc₁ | 1038.375 |

| Xylosylated Core | Man₃GlcNAc₂Xyl₁ | 1024.359 |

Note: These are theoretical masses and may vary slightly in experimental data due to adduct formation (e.g., [M+Na]⁺, [M+K]⁺).

Tandem mass spectrometry, or MS/MS, provides more detailed structural information by isolating a specific ion from the initial MS analysis and subjecting it to fragmentation. The resulting fragment ions are then analyzed in a second mass spectrometer. This process can be repeated (MSn) for even more detailed structural elucidation. The fragmentation patterns serve as a "structural fingerprint," allowing for the determination of the sequence and branching of monosaccharides within the glycan. nih.gov

Different fragmentation techniques, such as Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD), can be employed to break the glycosidic bonds within the glycan structure. thermofisher.com The resulting fragments provide information about the monosaccharide sequence and how the different sugar units are linked together. This level of detail is crucial for distinguishing between isomeric glycan structures, which have the same composition but different arrangements of the monosaccharides.

High-Resolution Accurate Mass (HRAM) MS instruments, such as Orbitrap and some Time-of-Flight (TOF) analyzers, provide extremely precise mass measurements. thermofisher.combioanalysis-zone.com This capability allows for the confident determination of the elemental composition of a molecule from its measured mass. azolifesciences.comresearchgate.net For glycan analysis, HRAM MS is invaluable for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental compositions. thermofisher.com For example, HRAM can differentiate a glycan containing a fucose residue from one containing a hexose residue, a distinction that might be missed with lower-resolution instruments. The high resolving power of these instruments also allows for the separation of signals from closely related glycan structures within a complex mixture. thermofisher.com

Fourier Transform Ion Cyclotron Resonance (FTICR) MS offers the highest mass resolution and accuracy among all MS techniques. youtube.compnnl.govmdpi.com In FTICR MS, ions are trapped in a strong magnetic field, and their cyclotron frequency is measured. This frequency is inversely proportional to the ion's mass-to-charge ratio, allowing for extremely precise mass determination. youtube.com This unparalleled precision is particularly advantageous for the analysis of complex mixtures of glycans, as it can resolve and identify thousands of different molecular species simultaneously. pnnl.govrsc.org The high accuracy of FTICR MS enables the confident assignment of elemental formulas to the detected ions, providing a detailed compositional analysis of the glycome of bromelain. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for Glycan Separation

Prior to mass spectrometric analysis, it is often necessary to separate the complex mixture of glycans released from the glycoprotein. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful separation techniques widely used for this purpose.

In HPLC, the glycan mixture is passed through a column containing a stationary phase. Different glycans interact with the stationary phase to varying degrees, causing them to travel through the column at different rates and thus be separated. youtube.com CE, on the other hand, separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. nih.gov CE offers high separation efficiency and requires only very small sample volumes. nih.gov For glycan analysis, especially for N-glycans, derivatization with a fluorescent tag is a common practice to enhance detection sensitivity in both HPLC and CE. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of HPLC that is particularly well-suited for the separation of polar compounds like glycans. mtoz-biolabs.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water. youtube.com This creates a water-rich layer on the surface of the stationary phase, and the glycans partition between this layer and the mobile phase, leading to their separation based on their hydrophilicity. mtoz-biolabs.com

HILIC is highly effective for separating N-glycans, including isomeric structures that differ only in the linkage or branching of the monosaccharides. nih.govnih.gov The separated glycans can be detected by fluorescence (if labeled) or by direct coupling of the HPLC system to a mass spectrometer for identification and structural characterization. nih.govludger.com

Table 2: Common Parameters in HILIC Separation of Labeled N-Glycans

| Parameter | Typical Condition/Reagent | Purpose |

|---|---|---|

| Stationary Phase | Amide-based columns | Provides a polar surface for hydrophilic interactions. youtube.com |

| Mobile Phase A | Ammonium formate (B1220265) buffer (e.g., 50-100 mM, pH 4.4) | The aqueous component of the mobile phase. youtube.com |

| Mobile Phase B | Acetonitrile | The organic component of the mobile phase. youtube.com |

| Gradient | Decreasing concentration of Mobile Phase B over time | Elutes glycans in order of increasing hydrophilicity. |

| Labeling Reagent | 2-Aminobenzamide (2-AB), Procainamide | Enhances fluorescence and/or mass spectrometry detection. ludger.com |

Glycan Array Analysis for Ligand Specificity Profiling

Glycan array analysis is a powerful high-throughput method used to profile the binding specificities of glycan-binding proteins. nih.gov This technique involves immobilizing a library of diverse glycans onto a microarray surface and then probing the array with a labeled protein to identify which glycans it binds to. nih.govglycam.org This approach provides detailed insights into the structural determinants of glycan recognition. glycam.org

For a protein like bromelain, glycan array analysis could reveal specific carbohydrate structures that it may interact with in a biological context. While specific glycan array data for bromelain's own carbohydrate moiety binding to other proteins is not the focus here, the principles of this technique are crucial for understanding glycan-protein interactions in general. The specificity of such interactions is often driven by the terminal monosaccharides and their linkages. glycam.org For instance, the presence of specific fucose and xylose linkages in bromelain's glycan could mediate its recognition by other glycan-binding proteins.

| Glycan Array Principle | Description |

| Immobilization | A diverse library of synthetic or natural glycans is covalently attached to a solid support, such as a glass slide. nih.gov |

| Incubation | The array is incubated with a fluorescently labeled glycan-binding protein (GBP). nih.gov |

| Washing | Unbound protein is washed away. |

| Detection | The array is scanned to detect fluorescence, indicating where the GBP has bound. The intensity of the signal can correlate with binding affinity. researchgate.net |

| Data Analysis | The binding data is analyzed to determine the specific glycan structures recognized by the protein. glycam.org |

Glycosylation Site Occupancy and Heterogeneity Analysis

Glycosylation Site Occupancy:

The primary site of N-linked glycosylation in stem bromelain has been identified as asparagine-117 (Asn117). researchgate.netnih.gov However, the "occupancy" of this site—meaning whether a glycan is actually attached to this asparagine in every bromelain molecule—can vary. Studies have shown that incomplete glycosylation, or underoccupancy, can occur. nih.govfrontiersin.org In some crystal structures of bromelain, for instance, one monomer may show clear electron density for the glycan at Asn117, while a neighboring monomer in the crystal may only show a single N-acetylglucosamine (GlcNAc) residue, indicating that the rest of the glycan is not stabilized or is absent. nih.gov The degree of glycosylation site occupancy can be a critical quality attribute for glycoproteins, potentially influencing their stability and function. frontiersin.org

Heterogeneity Analysis:

| Analysis Type | Key Findings for Bromelain |

| Glycosylation Site | The principal N-glycosylation site is Asn117. researchgate.netnih.gov |

| Occupancy | Evidence suggests that the occupancy of the Asn117 site can be incomplete. nih.gov |

| Structural Heterogeneity | At least two major glycan structures are present, differing by one mannose residue. nih.gov Minor variations also contribute to the overall heterogeneity. |

Endoplasmic Reticulum (ER)-Mediated N-Glycosylation Initiation

The initial steps of glycan assembly occur at the ER membrane, setting the stage for the complex carbohydrate structure found on mature bromelain. nih.gov

At the heart of N-linked glycosylation lies the oligosaccharyltransferase (OST) complex, a multi-subunit enzyme embedded in the ER membrane. nih.govwikipedia.orgnih.gov The primary function of the OST complex is to catalyze the transfer of a pre-assembled oligosaccharide from a lipid carrier to specific asparagine (Asn) residues within the nascent polypeptide chain of bromelain. nih.govwikipedia.orgnih.gov This transfer occurs at a specific amino acid sequence known as a glycosylation sequon, typically Asn-X-Ser or Asn-X-Thr, where X can be any amino acid except proline. nih.govwikipedia.org The catalytic activity resides within the STT3 subunit of the OST complex. nih.govwikipedia.org The precise positioning of the OST active site within the ER lumen ensures that glycosylation occurs as the bromelain polypeptide is being synthesized and translocated into the ER. wikipedia.org

The oligosaccharide that is transferred by the OST complex is not synthesized directly on the protein. Instead, it is first assembled on a lipid carrier molecule called dolichol phosphate, which is embedded in the ER membrane. nih.govnih.gov This process involves a series of sequential additions of monosaccharide units, starting on the cytoplasmic side of the ER and then flipping to the luminal side to complete the precursor. nih.gov The final precursor oligosaccharide in most eukaryotes is a 14-sugar structure, Glc₃Man₉GlcNAc₂. wikipedia.orgnih.gov This lipid-linked oligosaccharide (LLO) serves as the donor substrate for the OST complex. nih.govnih.gov The assembly of this precursor is a highly regulated process involving numerous glycosyltransferases. nih.gov

Golgi Apparatus-Mediated Glycan Maturation and Modification

Following its initial glycosylation in the ER, the bromelain glycoprotein moves to the Golgi apparatus, a series of flattened, membrane-bound sacs called cisternae. nih.govbyjus.com It is within the distinct compartments of the Golgi—cis, medial, and trans—that the N-glycan undergoes extensive processing and modification, leading to the final, mature carbohydrate structure. nih.govnih.gov

The Golgi apparatus is rich in a variety of glycosyltransferases and glycosidases that act in a specific sequence to modify the N-glycan. nih.govoup.com As the bromelain glycoprotein traverses the Golgi stacks, it encounters these enzymes, which are spatially organized to reflect their function in the glycan processing pathway. nih.govfrontiersin.org This enzymatic assembly line first involves the trimming of the precursor oligosaccharide by glycosidases, such as α-mannosidases, which remove specific mannose residues. oup.comnih.gov Subsequently, various glycosyltransferases add new sugar residues. frontiersin.orgnih.gov This intricate interplay of trimming and addition reactions is crucial for generating the final complex N-glycan structure.

A hallmark of plant N-glycans, including the one found on bromelain, is the presence of specific core modifications that are absent in mammals. frontiersin.org These include the addition of a fucose residue linked alpha-1,3 to the innermost N-acetylglucosamine (GlcNAc) of the glycan core and a xylose residue linked beta-1,2 to the core β-mannose. nih.govnih.gov The enzymes responsible for these modifications, core α-1,3-fucosyltransferase (FucT) and β-1,2-xylosyltransferase (XylT), are located in the Golgi apparatus. frontiersin.orgnih.gov The presence of these plant-specific sugar linkages is a key characteristic of the carbohydrate moiety of bromelain. nih.govacs.orgnih.gov

Compartmentalization of Glycan Processing Enzymes

The precise and ordered modification of N-glycans is made possible by the specific localization of the processing enzymes within the different compartments of the ER and Golgi. frontiersin.orgtandfonline.com Glucosidase I, for instance, is found in the ER, while enzymes like α-1,2 mannosidase I and N-acetylglucosaminyltransferase I are located in both the ER and the Golgi. nih.govoup.com In contrast, β-1,2 xylosyltransferase is exclusively found in the Golgi stacks. nih.govoup.com This spatial arrangement ensures that the glycan modifications occur in a stepwise and controlled manner as the glycoprotein moves through the secretory pathway. frontiersin.orgtandfonline.com The mechanisms for retaining these enzymes in their correct compartments are complex and can involve the length of their transmembrane domains and specific signals in their cytoplasmic tails. nih.gov

Comparison with Mammalian Glycosylation Pathways and Divergent Features

The biosynthesis of N-linked glycans, a critical post-translational modification for proteins like bromelain, shares a conserved initial pathway in the endoplasmic reticulum (ER) across eukaryotes, including plants and mammals. nih.gov However, as the glycoprotein transits through the Golgi apparatus, the processing and maturation pathways diverge significantly, leading to distinct, kingdom-specific glycan structures. nih.gov The carbohydrate moieties of bromelain from Ananas comosus are prime examples of this divergence, featuring structures that differ fundamentally from those found on typical mammalian glycoproteins.

The initial steps of N-glycosylation are highly conserved, involving the synthesis of a dolichol-linked precursor oligosaccharide (Dol-PP-GlcNAc₂Man₉Glc₃) in the ER and its subsequent transfer to nascent polypeptide chains. nih.gov Processing within the ER, including the trimming of glucose and some mannose residues, is also largely similar. The major differences arise in the Golgi, where a series of competing glycosidases and glycosyltransferases modify the N-glycan core. researchgate.net

Key divergent features between the glycosylation pathway of bromelain in Ananas comosus and the pathway in mammals are centered on core fucosylation and xylosylation, as well as the nature of terminal glycan structures.

Plant-Specific Modifications:

Core α(1,3)-Fucosylation: Plant N-glycans, including those on bromelain, can be modified by the addition of a fucose residue linked α(1,3) to the innermost N-acetylglucosamine (GlcNAc) of the chitobiose core. nih.govresearchgate.net This reaction is catalyzed by an α-1,3-fucosyltransferase located in the Golgi.

β(1,2)-Xylosylation: A defining characteristic of plant N-glycans is the presence of a β(1,2)-linked xylose residue attached to the β-mannose of the core. nih.govresearchgate.net This modification is carried out by β-1,2-xylosyltransferase, an enzyme unique to plants and absent in mammals. researchgate.net

Mammalian-Specific Modifications:

Core α(1,6)-Fucosylation: In contrast to the α(1,3)-linkage in plants, mammalian N-glycans feature a fucose residue attached to the core GlcNAc via an α(1,6)-linkage. oup.com

Complex Antennary Structures: Mammalian glycans are often elaborated into complex multi-antennary structures by the action of various N-acetylglucosaminyltransferases (GnTs). nih.gov

Sialylation: The terminal positions of mammalian N-glycans are frequently capped with sialic acid residues, such as N-acetylneuraminic acid. nih.govoup.com This modification is crucial for many biological functions in mammals but is absent in plants. nih.gov

These enzymatic differences result in the mature carbohydrate moieties of bromelain having a structure that is immunologically distinct from mammalian glycoproteins. The presence of β(1,2)-xylose and core α(1,3)-fucose are well-known antigenic determinants in mammals. researchgate.net

Comparative Overview of N-Glycan Processing in Plant vs. Mammalian Golgi

The following table provides a detailed comparison of the key enzymatic steps and structural features that differentiate N-glycan maturation in plants, such as Ananas comosus, from that in mammals.

| Glycosylation Step/Feature | Plant Pathway (e.g., in Ananas comosus) | Mammalian Pathway | Key Enzymes and Golgi Location |

|---|---|---|---|

| Initial Core Structure | Man₃GlcNAc₂-Asn (Conserved) | Man₃GlcNAc₂-Asn (Conserved) | Processed in ER and early Golgi |

| Core Fucosylation | Addition of α(1,3)-linked fucose to the proximal GlcNAc. nih.govresearchgate.net | Addition of α(1,6)-linked fucose to the proximal GlcNAc. oup.com | Plant: α-1,3-fucosyltransferase (medial-Golgi) Mammal: α-1,6-fucosyltransferase |

| Core Xylosylation | Addition of β(1,2)-linked xylose to the core β-mannose. nih.govresearchgate.net | Absent | Plant: β-1,2-xylosyltransferase (medial-Golgi) researchgate.net |

| Antennae Elongation | Typically limited to biantennary structures. oup.com | Can be extended to complex bi-, tri-, and tetra-antennary structures. nih.gov | Mammal: N-acetylglucosaminyltransferases (GnT-I, -II, -IV, -V, -VI) in medial/trans-Golgi |

| Terminal Sialylation | Absent. nih.gov | Addition of sialic acids (e.g., N-acetylneuraminic acid) to terminal galactose. nih.gov | Mammal: Sialyltransferases (trans-Golgi/TGN) |

| Final Glycan Structure | Paucimannosidic or complex N-glycans with core α(1,3)-fucose and β(1,2)-xylose. | Complex, hybrid, or high-mannose types, often multi-antennary and sialylated. nih.gov | Determined by the repertoire of glycosyltransferases in the Golgi apparatus. |

Biosynthesis of the Carbohydrate Moiety

The intricate carbohydrate structure of bromelain (B1164189) is assembled through a series of enzymatic reactions within the cellular machinery of the pineapple plant. This process, known as glycosylation, primarily occurs in the endoplasmic reticulum and the Golgi apparatus. vaia.com It begins with the synthesis of a core oligosaccharide structure that is then transferred to the bromelain protein. Subsequent modifications, such as the addition and trimming of sugar residues by specific enzymes called glycosyltransferases and glycosidases, lead to the final, mature glycan structure. youtube.com The presence of specific sugars like xylose and fucose, and their particular linkages, are characteristic features of plant N-glycans.

Functional Implications of Bromelain Glycosylation

Influence of the Carbohydrate Moiety on Enzyme Conformational Stability

The carbohydrate portion of stem bromelain (B1164189) significantly enhances its stability against thermal and pH-induced denaturation. Studies comparing the native, glycosylated form of the enzyme with its deglycosylated counterpart reveal that the sugar chains confer substantial resilience.

Research has shown that while both forms of the enzyme are most active around pH 7.0, the glycosylated form is considerably more stable, particularly in the alkaline pH range. ias.ac.in When subjected to varying temperatures at different pH values (pH 3.0, 7.0, and 9.0), deglycosylated bromelain consistently demonstrates lower stability than its glycosylated parent. nih.govias.ac.in For instance, the optimal temperature for bromelain activity is generally reported between 50-60°C, but the deglycosylated form shows a more rapid decline in activity as temperatures increase. nih.govthaiscience.info This suggests the glycan structure helps to maintain the proper three-dimensional conformation of the enzyme, which is essential for its catalytic function, across a broader range of conditions. ias.ac.in

Table 1: Comparative Stability of Glycosylated vs. Deglycosylated Stem Bromelain ```html

| Condition | Glycosylated Bromelain | Deglycosylated Bromelain | Reference |

|---|---|---|---|

| Thermal Stability | Higher resistance to heat-induced denaturation. | Lower stability at elevated temperatures. | [1, 2] |

| pH Stability | More stable, especially in the alkaline pH range. | Less stable, particularly at alkaline pH. | [2, 7] |

***

The protective effect of the carbohydrate moiety extends to chemical denaturation. When exposed to organic solvents such as methanol, ethanol, and n-propanol, glycosylated bromelain retains its activity more effectively than the deglycosylated form. ias.ac.inStudies show a steep decrease in the enzymatic activity of the deglycosylated enzyme in the presence of these solvents.

nih.govias.ac.in

Furthermore, in denaturation studies using guanidine (B92328) hydrochloride, a potent denaturing agent, the glycosylated form of stem bromelain was found to be significantly more stable. It exhibited a stabilization of 1.9 kcal/mol compared to the deglycosylated version. nih.govAt any given concentration of the denaturant, a higher fraction of the deglycosylated bromelain was in a denatured state, indicating that the carbohydrate component provides substantial protection against conformational unfolding induced by chemical agents.

nih.gov

Impact of Glycosylation on Bromelain Enzyme Activity

The presence of glycans not only stabilizes the enzyme but also modulates its catalytic functions.

Removal of the carbohydrate moiety from stem bromelain leads to a notable decrease in its overall enzyme activity. nih.govias.ac.inWhile the optimal pH for activity remains around 7.0 for both forms, the deglycosylated enzyme exhibits lower catalytic performance. ias.ac.inresearchgate.netThis reduction in activity suggests that the glycan chain, while not part of the active site itself, is crucial for maintaining the enzyme's conformation in a state that is optimal for catalysis.

Kinetic studies involving the interaction of bromelain with the denaturant sodium dodecyl sulfate (B86663) (SDS) show that even at high concentrations, a small percentage of residual activity is retained, demonstrating a general resistance to denaturation. nih.govHowever, comparisons between the glycosylated and deglycosylated forms consistently conclude that glycosylation contributes to the functional stability and, by extension, the catalytic efficiency of the enzyme.

nih.govias.ac.in

The carbohydrate moiety of stem bromelain is a single hetero-oligosaccharide unit. nih.govStructural analyses have determined that this glycan is located on the enzyme's surface, away from the active site cleft where substrate binding and catalysis occur. nih.govConsequently, the glycosylation is not expected to have a direct effect on the enzyme's substrate specificity.

nih.gov

The specificity of bromelain is primarily determined by the amino acid residues that form the active site pockets. For instance, an glutamic acid residue at position 68 is responsible for bromelain's high preference for substrates containing positively charged residues, such as arginine, at the P2 position. nih.govWhile fruit bromelain, which naturally lacks a carbohydrate moiety, has a different substrate specificity than stem bromelain, this difference is attributed to variations in their amino acid sequences rather than the presence or absence of glycosylation. nih.govTherefore, the primary role of the carbohydrate in bromelain's function appears to be conformational stabilization rather than direct involvement in substrate recognition.

nih.gov

Role of Glycans in Bromelain Folding and Intracellular Trafficking within the Plant Secretory Pathway

Within the plant cell, N-glycosylation plays a fundamental role in the life cycle of secreted proteins like bromelain. This process begins in the endoplasmic reticulum (ER), where the oligosaccharide chain is attached to the newly synthesized polypeptide.

This N-glycan acts as a crucial quality control marker. nih.govIt allows the nascent glycoprotein (B1211001) to interact with a system of lectin-based chaperones in the ER, such as calnexin (B1179193) and calreticulin (B1178941) in mammalian systems, which facilitate its proper folding and assembly. nih.govThis chaperone-assisted folding is essential for achieving the correct three-dimensional structure required for enzymatic activity and stability. nih.govnih.govProteins that fail to fold correctly are retained in the ER and targeted for degradation.

Once properly folded, the N-glycan on bromelain is further modified as it traffics through the Golgi apparatus. nih.govThese modifications serve as signals that direct the protein along the secretory pathway for its eventual secretion out of the cell. Therefore, the carbohydrate moiety is indispensable not only for the final conformational stability of the mature enzyme but also for its initial folding, quality control, and transport through the cell's secretory machinery.

nih.govnih.gov

Table 2: Mentioned Chemical Compounds

Generated html Glycoengineering Strategies for Bromelain and Other Plant Glycoproteins

Rationale for Modifying Plant Glycosylation Profiles in Research

The modification of glycan structures on plant-produced proteins is a critical area of research, driven by the need to understand glycan function and to produce glycoproteins with tailored characteristics for therapeutic and research purposes.

Generation of Defined Glycoforms for Functional Studies

The production of glycoproteins with specific, uniform glycan structures, known as defined glycoforms, is essential for dissecting the precise roles of carbohydrates in protein function. nih.gov Plant-based expression systems are increasingly utilized for this purpose due to their capacity for controlled modification of glycosylation pathways. researchgate.net By creating these homogeneous glycoforms, researchers can investigate how specific glycan structures influence a protein's stability, activity, localization, and interactions with other molecules. nih.govresearchgate.net For instance, the creation of specific glycovariants of antibodies in plants has allowed for detailed studies of their binding affinity and effector functions. nih.gov

Elimination of Plant-Specific Glycan Structures (e.g., Xyl and Fuc)

A primary motivation for glycoengineering in plants is the removal of specific carbohydrate residues that are characteristic of plants but not typically found in mammals. nih.gov These include β(1,2)-xylose and core α(1,3)-fucose. nih.govoup.com The presence of these plant-specific glycans on therapeutic proteins can trigger immune responses in humans. nih.govnih.gov Therefore, eliminating these residues is a key step in "humanizing" plant-produced glycoproteins to enhance their safety and efficacy for clinical applications. nih.govwur.nl

Genetic Engineering Approaches for Glycan Pathway Modulation

Genetic engineering offers powerful tools to manipulate the glycosylation machinery within plant cells, enabling the production of glycoproteins with desired glycan profiles.

Gene Knockout/Knockdown of Endogenous Glycoenzymes (e.g., Xylosyltransferase, Fucosyltransferase)

A common strategy to prevent the addition of plant-specific sugars is to eliminate the activity of the responsible enzymes. This is achieved by knocking out or knocking down the genes encoding β(1,2)-xylosyltransferase (XylT) and α(1,3)-fucosyltransferase (FucT). nih.govnih.gov Technologies like CRISPR/Cas9 have been successfully used to create knockout lines in various plant species, including Nicotiana benthamiana and rice, resulting in the production of glycoproteins lacking both β(1,2)-xylose and core α(1,3)-fucose. nih.govnih.gov For example, a multiplex CRISPR/Cas9 approach was used to mutate six glycosyltransferase genes in N. benthamiana, leading to the production of a recombinant monoclonal antibody with a human-like glycan profile. nih.gov

Heterologous Expression of Mammalian Glycosyltransferases for Human-like Glycan Synthesis

To produce glycoproteins with complex, human-like glycans, it is often necessary to introduce mammalian glycosyltransferases into plants. nih.govgoogle.com This approach, known as heterologous expression, allows for the synthesis of structures like terminal galactose and sialic acid, which are typically absent in plants. oup.comnih.gov For instance, the stable expression of human β(1,4)-galactosyltransferase in tobacco plants has been achieved, leading to the production of antibodies with terminal galactose residues similar to those produced in mammalian CHO cells. google.com This strategy involves not only introducing the catalytic enzyme but also ensuring its correct localization within the Golgi apparatus for proper function. google.com

Enzymatic Glycosylation and Glycosynthase Applications

In addition to in vivo genetic engineering, in vitro enzymatic methods provide a powerful alternative for modifying glycoproteins. Glycosidases, enzymes that normally cleave sugar chains, can be engineered into "glycosynthases" that catalyze the formation of glycosidic bonds with high precision. nih.govmdpi.com This chemoenzymatic approach allows for the remodeling of heterogeneous N-glycans on a purified glycoprotein (B1211001). nih.gov The process often involves trimming back the existing glycans to a single N-acetylglucosamine (GlcNAc) residue, followed by the stepwise addition of desired sugar units using glycosynthases and activated sugar donors. nih.gov This method offers a high degree of control, enabling the synthesis of homogeneous glycoproteins with precisely defined glycan structures. nih.govmdpi.com

Impact of Glycoengineering on Bromelain's Functional Attributes and Biotechnological Potential (excluding clinical applications)

Glycoengineering, the deliberate modification of the carbohydrate moieties (glycans) attached to a protein, is a powerful strategy for customizing the functional properties of glycoproteins like bromelain (B1164189). The single complex N-linked glycan of stem bromelain, composed of mannose, xylose, fucose, and N-acetylglucosamine, is not merely a decorative addition but plays a definitive role in the enzyme's structural integrity and functional stability. nih.govnih.govresearchgate.net Manipulating this glycan structure, from complete removal (deglycosylation) to specific alterations, can significantly impact bromelain's performance in various biotechnological applications. nih.gov

The potential of glycoengineering extends beyond simple removal of the glycan. Modern biotechnological approaches allow for more sophisticated modifications. For instance, recombinant DNA technology enables the production of bromelain in various expression systems, which can be engineered to produce specific, tailored glycoforms. nih.gov This could involve removing potentially immunogenic plant-specific sugars like xylose and core α1,3-fucose and replacing them with structures that enhance stability or activity for specific non-clinical, biotechnological purposes. Such modifications could lead to the development of "bio-better" versions of bromelain with enhanced performance characteristics for the food industry—such as in meat tenderization, baking, and beverage clarification—or in other sectors like the textile and cosmetic industries. nih.govnih.gov By optimizing the glycan structure, it may be possible to create bromelain variants with superior pH and thermal stability, making them more robust and efficient for industrial-scale applications. upm.edu.my

Research Findings: Glycosylated vs. Deglycosylated Bromelain

The following table summarizes the comparative functional attributes of glycosylated and deglycosylated stem bromelain based on published research findings.

| Functional Attribute | Glycosylated Stem Bromelain | Deglycosylated Stem Bromelain | Research Finding |

| Overall Enzyme Activity | Higher intrinsic activity. ias.ac.in | Decreased enzyme activity. nih.govias.ac.in | The removal of the carbohydrate moiety perturbs the enzyme's structure, leading to reduced catalytic efficiency. nih.gov |

| Optimal pH | Shows maximum activity around pH 7.0 and is comparatively more stable in alkaline pH ranges. ias.ac.inresearchgate.net | Also active around pH 7.0 but shows lower stability, especially at alkaline pH. ias.ac.in | The glycan contributes to the functional stability of the enzyme across a wider pH range. ias.ac.innih.gov |

| Thermal Stability | Maximum activity at 30°C; activity decreases by about 17% between 40°C and 60°C. ias.ac.inresearchgate.net | Follows a similar trend to the glycosylated form but with a lower overall activity at all temperatures. ias.ac.in | Glycosylation enhances the thermal stability of the enzyme. researchgate.net |

| Stability in Organic Solvents | Activity is completely inhibited by 70% (v/v) methanol, 50% ethanol, or 30% n-propanol. ias.ac.in | Shows a more pronounced decrease in activity in the presence of organic solvents compared to the glycosylated form. nih.govias.ac.in | The carbohydrate moiety provides a protective effect, enhancing stability in non-aqueous environments. nih.govias.ac.in |

| Conformational Stability | More stable structure, as indicated by circular dichroism and fluorescence studies. nih.govias.ac.in | Shows perturbed fluorescence and circular dichroism spectra, indicating structural changes. nih.govias.ac.in | The glycan is integral to maintaining the native tertiary structure of the enzyme. researchgate.net |

Computational and in Silico Approaches in Bromelain Glycobiology Research

Molecular Modeling and Dynamics Simulations of Glycan Conformation

Molecular modeling and molecular dynamics (MD) simulations have been instrumental in elucidating the three-dimensional structure and conformational dynamics of the carbohydrate moiety of bromelain (B1164189). These computational techniques allow researchers to visualize and analyze the behavior of glycans at an atomic level, providing a deeper understanding of their flexibility and interaction with the protein component.

One key study investigated the conformational behavior of the N-glycan of stem bromelain, which has the structure Manα1-6(Xylβ1-2)Manβ1-4GlcNAcβ1-4(Fucα1-3)GlcNAc. nih.gov This research compared the glycan's conformation as part of the intact glycoprotein (B1211001) with that of a derived glycopeptide. nih.gov Using molecular dynamics simulations, theoretical models of the N-glycan were generated. nih.gov

The simulations revealed significant differences in the glycan's conformation when attached to the full protein versus the smaller peptide. nih.gov For instance, the distribution of populations between the two main conformations of the Fucα1-3GlcNAc linkage was altered in the glycoprotein compared to the glycopeptide. nih.gov Furthermore, the Manα1-6Man linkage showed a notable presence of the ω = 60° (gt) rotamer in the glycoprotein, a conformation that is exclusively in the ω = -60° (gg) state in the glycopeptide. nih.gov These findings from MD simulations, supported by Nuclear Magnetic Resonance (NMR) data, suggest that the polypeptide chain interacts with the Fucα/Manα side of the N-glycan, restricting the mobility of certain glycosidic linkages. nih.gov

Interactive Data Table: Conformational Changes in Bromelain's N-Glycan

| Glycosidic Linkage | Conformation in Glycopeptide | Conformation in Intact Glycoprotein | Implication |

| Fucα1-3GlcNAc | Two main conformations | Altered population distribution of conformations | Interaction with the polypeptide chain |

| Manα1-6Man | Exclusively ω = -60° (gg) | Significant presence of ω = 60° (gt) rotamer | Reduced mobility due to protein interaction |

| Xylβ1-2Man | Mobile | Remains relatively mobile | Less interaction with the polypeptide chain |

Bioinformatics Tools for Glycan Pathway Prediction and Analysis

A variety of bioinformatics tools are available for the prediction and analysis of glycan structures and biosynthetic pathways. While specific applications of these tools to predict the complete glycan pathway of bromelain are not extensively documented in dedicated studies, the functionalities of these tools are highly relevant for bromelain glycobiology research.

Tools such as NetNGlyc can be used to predict potential N-glycosylation sites on the bromelain polypeptide sequence by identifying the Asn-Xaa-Ser/Thr sequon. dtu.dk This is a crucial first step in understanding where glycans can be attached.

For the analysis of experimentally determined glycan structures, software like GlycoWorkbench , SimGlycan , and GlycReSoft are invaluable. plos.orgnih.govnih.gov These tools can assist in interpreting mass spectrometry data to determine the composition and structure of the glycans present on bromelain. plos.orgnih.govnih.gov For instance, they can help identify the monosaccharide composition and the branching patterns of the oligosaccharide chains.

Furthermore, databases such as GlyConnect and UniCarb-DB serve as repositories for glycan structures and can be used to compare the glycans found on bromelain with those from other glycoproteins, providing insights into their potential biological functions. nih.govexpasy.org The BIOPEP database, while primarily for peptides, has been used in silico to predict the release of bioactive peptides from proteins by enzymes like bromelain, demonstrating the utility of bioinformatics databases in related research areas. mdpi.com

In Silico Prediction of Glycan-Protein Interactions and Functional Implications

In silico methods, particularly molecular docking, have been employed to predict the interactions between the carbohydrate moiety of bromelain and other proteins, shedding light on its functional implications. These computational approaches can model the binding of the glycan to receptors and other molecules, providing a basis for understanding its biological activities.

A notable study focused on the in silico prediction of the immunomodulatory activity of the this compound (CMB). nih.gov Using molecular docking, the study investigated the binding affinities between CMB and several pro-inflammatory cytokines. nih.gov The results indicated that the CMB could potentially interact with these proteins, suggesting a role for the glycan in bromelain's anti-inflammatory effects. nih.gov

The binding affinities were calculated to be significant, with the strongest interaction predicted with the IκBβ/nuclear factor (NF)-κB p65 homodimer complex. nih.gov This suggests that the carbohydrate moiety may contribute to the regulation of the NF-κB signaling pathway, a key pathway in inflammation. nih.gov

Interactive Data Table: Predicted Binding Affinities of Bromelain's Carbohydrate Moiety

| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Functional Implication |

| IκBβ/NF-κB p65 | -10.3 | Modulation of the NF-κB inflammatory pathway |

| TNF-α | -9.7 | Inhibition of a pro-inflammatory cytokine |

| IL-6 | -8.2 | Interaction with an interleukin involved in inflammation |

| IL-1β | -8.2 | Engagement with a key inflammatory mediator |

These in silico predictions provide a strong rationale for further experimental studies to validate the immunomodulatory functions of bromelain's carbohydrate moiety. nih.gov

Glycoproteomics Data Analysis and Interpretation

Glycoproteomics, the large-scale study of glycoproteins, combines proteomics techniques with glycan analysis. The data generated from glycoproteomics experiments on bromelain require specialized software for analysis and interpretation.

Software platforms like PEAKS GlycanFinder and GlycReSoft are designed to handle the complexity of glycoproteomics data. plos.orgyoutube.com These tools can identify glycopeptides from mass spectrometry data, determine the site of glycosylation, and characterize the structure of the attached glycan. plos.orgyoutube.com

The general workflow for analyzing glycoproteomics data of bromelain would involve:

Spectral Processing: Raw mass spectrometry data is processed to identify peptide and glycan fragment ions.

Database Searching: The processed data is searched against a protein database (containing the bromelain sequence) and a glycan database to identify potential glycopeptides.

Scoring and Validation: Sophisticated scoring algorithms are used to assign confidence levels to the identified glycopeptides.

Site-Specific Glycosylation Analysis: The software determines which specific asparagine residues on the bromelain protein are glycosylated.

Glycan Profiling: The different glycan structures present at each glycosylation site are identified and their relative abundances can be quantified.

While specific, large-scale glycoproteomics studies on bromelain detailing the data analysis pipeline are not abundant in the literature, the existing tools provide the necessary framework for such investigations. The interpretation of this data would provide a comprehensive picture of the glycoforms of bromelain and how this heterogeneity might relate to its biological functions.

Future Research Directions in the Glycobiology of Bromelain

Elucidation of Undiscovered Glycan Structures and Microheterogeneity

Bromelain (B1164189) is a glycoprotein (B1211001), with its oligosaccharide component known to contain residues such as xylose, fucose, mannose, and N-acetylglucosamine. researchgate.net However, a complete picture of the full range of glycan structures present is still lacking. A significant challenge in glycoprotein analysis is the phenomenon of microheterogeneity, where a single glycosylation site on a protein can be occupied by a variety of different glycan structures. nih.gov This structural variability is influenced by factors including the part of the pineapple plant used (stem or fruit), geographical location, and the specific extraction and purification methods employed. mdpi.com

Future research must focus on systematically identifying and quantifying this microheterogeneity. This involves moving beyond identifying just the constituent monosaccharides to mapping the complete, complex structures of the various oligosaccharide chains attached to the bromelain protein backbone. Such studies will be crucial for understanding the structural basis for the observed batch-to-batch variability in commercial bromelain preparations and for correlating specific glycan structures with specific functions.

Comprehensive Mapping of Glycosylation Sites across Bromelain Isoforms

Crude bromelain is not a single molecule but a mixture of different thiol endopeptidases and other enzymes. nih.gov The two main forms, stem bromelain and fruit bromelain, are known to be biochemically distinct, comprising unique enzyme compounds. nih.gov These different forms, or isoforms, likely possess distinct glycosylation patterns. A critical direction for future research is the comprehensive mapping of N-glycosylation sites on each major bromelain isoform.

Detailed Mechanisms of Glycan-Protein Interaction and Their Functional Consequences

The glycans attached to a protein can profoundly influence its biological activity by affecting its folding, stability, and interaction with other molecules. nih.govresearchgate.net Bromelain is credited with a wide array of therapeutic effects, including anti-inflammatory, antithrombotic, and immunomodulatory activities. researchgate.netnih.gov A pivotal area for future investigation is to determine the precise mechanisms by which bromelain's carbohydrate moiety contributes to these functions.

Research should aim to answer key questions:

Stability: Do the glycans shield the protein from degradation, contributing to its stability and allowing it to be absorbed in the gut without losing biological activity? nih.gov

Substrate Recognition: How does the glycan portion of the molecule influence the enzyme's access to its substrates or its binding affinity? researchgate.net

Immunomodulation: Do the glycans themselves act as recognition signals for immune cells, such as macrophages or T cells, thereby mediating the immunomodulatory effects of bromelain? nih.govmdpi.com

Understanding these glycan-protein interactions at a molecular level is crucial for explaining the full spectrum of bromelain's biological actions.

Development of Advanced Glycoanalytical Technologies

The inherent complexity of glycoproteins like bromelain demands the application and further development of sophisticated analytical tools. While traditional methods like ion exchange and affinity chromatography have been essential for purification, a multi-pronged approach using state-of-the-art technology is necessary to address the challenges of glycan analysis. mdpi.com

Future research will depend on the strategic use of the following technologies:

| Technology | Application in Bromelain Research |

| Native Mass Spectrometry | Analysis of intact glycoproteins to understand the distribution of different glycoforms and resolve heterogeneity without removing the glycans. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A powerful method for separating and analyzing released glycopeptides and glycans, enabling detailed structural characterization. dicp.ac.cn |

| Computational Glycomapping Tools | Software platforms, such as GlycoMaple, can use gene expression data to predict and visualize potential glycosylation pathways, guiding analytical efforts. nih.gov |

The integration of these advanced techniques will be paramount in creating a comprehensive profile of the bromelain glycoproteome and overcoming the analytical hurdles posed by its complexity.

Potential for Glycoengineered Bromelain in Fundamental Enzymology Research

Glycoengineering, which involves producing proteins with specifically designed glycan structures, offers a powerful strategy to definitively probe the function of bromelain's carbohydrate moiety. nih.gov By producing recombinant bromelain in expression systems (such as specially engineered cell lines), researchers can create a panel of bromelain variants with homogenous, defined glycan structures, or even a completely non-glycosylated version. nih.govnih.gov

This approach would allow for controlled experiments to directly compare the enzymatic activity, stability, and biological effects of different glycoforms. Such studies could provide unambiguous answers to the functional consequences of glycosylation, moving from correlation to causation. researchgate.net Glycoengineered bromelain would serve as an invaluable tool in fundamental enzymology, allowing researchers to dissect the precise role of each glycan in the enzyme's mechanism of action and therapeutic properties.

Q & A

Q. What experimental methods are used to determine the structural composition of the carbohydrate moiety in bromelain?

The carbohydrate structure of bromelain is typically analyzed using a combination of biochemical and spectroscopic techniques. For example, Yasuda et al. (1970) employed methylation analysis to identify glycosidic linkages and enzymatic digestion (e.g., exoglycosidases) to determine monosaccharide sequences . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for resolving and quantifying individual sugar units, while nuclear magnetic resonance (NMR) spectroscopy provides insights into anomeric configurations and branching patterns. Periodate oxidation, as demonstrated in anti-HRP epitope studies, can confirm the presence of specific carbohydrate epitopes by selectively cleaving vicinal diols in sugar residues .

Q. How does the carbohydrate moiety influence bromelain’s stability under varying physicochemical conditions?

The carbohydrate moiety stabilizes bromelain by reducing aggregation and enhancing thermal resistance. Wang et al. (1996) showed that deglycosylation of glycoproteins lowers denaturation temperatures (ΔT decreases by 3–10°C) and reduces enthalpy changes (ΔH), indicating destabilization . For bromelain, the carbohydrate likely shields hydrophobic regions, minimizing irreversible aggregation during thermal stress. Circular dichroism (CD) spectroscopy can monitor conformational changes, revealing that glycosylated bromelain retains secondary structure integrity at higher temperatures compared to deglycosylated forms .

Advanced Research Questions

Q. How can researchers design experiments to investigate the functional role of bromelain’s carbohydrate moiety in substrate binding or catalytic activity?

A robust experimental design involves:

- Comparative activity assays : Measure enzymatic kinetics (e.g., , ) of native bromelain vs. enzymatically deglycosylated bromelain (using endoglycosidase H or PNGase F) .

- Molecular dynamics (MD) simulations : Model the carbohydrate-protein interactions to identify steric or electrostatic effects on active-site accessibility .

- Site-directed mutagenesis : Modify glycosylation sites (e.g., Asn-X-Ser/Thr motifs) to assess how specific glycan attachments affect folding and activity . Controls should include thermal stability tests (differential scanning calorimetry) and protease susceptibility assays to isolate glycan-specific effects .

Q. How should conflicting data on the carbohydrate moiety’s role in bromelain’s immunogenicity be reconciled?

Contradictions may arise from differences in glycosylation patterns (stem vs. fruit bromelain) or antibody specificity. For instance, anti-HRP antibodies recognize bromelain’s carbohydrate epitopes, but periodate treatment abolishes reactivity, confirming the epitope’s sugar-dependent nature . To resolve discrepancies:

- Standardize glycan profiling : Use lectin arrays or glycan-binding modules to map epitope variability across bromelain isoforms .

- Control for enzymatic activity : Inactivate proteolytic domains (e.g., with E-64 inhibitor) to isolate carbohydrate-mediated immune responses .

- Cross-validate with orthogonal techniques : Combine Western blotting, ELISA, and surface plasmon resonance (SPR) to quantify antibody affinity for glycan vs. peptide regions .

Q. What methodological challenges arise when isolating the carbohydrate moiety from bromelain for structural-functional studies?

Key challenges include:

- Co-purification of isoforms : Stem bromelain (≈24 kDa) and fruit bromelain (≈33 kDa) differ in glycosylation; use anion-exchange chromatography or affinity tags to separate isoforms .

- Glycan heterogeneity : Mild acid hydrolysis or enzymatic release (e.g., PNGase F) may yield incomplete glycan pools. Optimize digestion conditions (pH, temperature) and validate completeness via MS/MS .

- Artifacts during deglycosylation : Ensure native conditions (e.g., non-denaturing buffers) to prevent protein denaturation, which could confound functional analyses .

Q. How can researchers evaluate the carbohydrate moiety’s role in bromelain’s interaction with mammalian cell surfaces?

- Flow cytometry : Incubate cells with fluorescein-labeled bromelain and compare binding in the presence/absence of competing sugars (e.g., mannose, GlcNAc) .

- Glycosidase pretreatment : Treat cells with neuraminidase or α-mannosidase to remove specific surface glycans and assess bromelain binding changes .

- CRISPR-Cas9 knockout : Generate cell lines lacking glycosyltransferases (e.g., MGAT1 for N-glycans) to test carbohydrate-dependent internalization .

Q. Key Data from Literature

- Bromelain’s carbohydrate composition : Contains ManGlcNAc as a core structure, with additional α1-3/6-linked mannose residues .

- Thermal stability : Native bromelain retains 80% activity after 1 h at 50°C, while deglycosylated forms show <50% activity under the same conditions .

- Immunological cross-reactivity : Bromelain shares carbohydrate epitopes with horseradish peroxidase (HRP), enabling anti-HRP antibody recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.